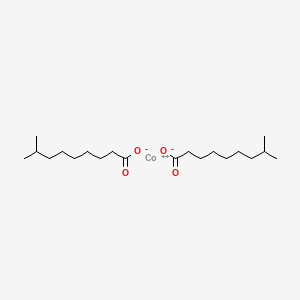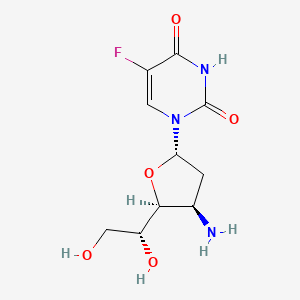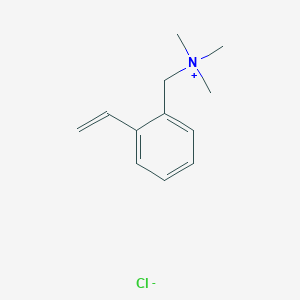
Cobalt(II) isodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) isodecanoate is a coordination compound with the molecular formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically involves dissolving cobalt(II) acetate in a suitable solvent, such as ethanol, and then adding isodecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Cobalt(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
科学研究应用
Cobalt(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Used in the production of coatings, adhesives, and as a drying agent in paints and inks.
作用机制
The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .
相似化合物的比较
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt used in similar applications.
Cobalt(II) chloride: Commonly used in laboratory and industrial applications.
Cobalt(II) nitrate: Used in the preparation of other cobalt compounds and as a catalyst.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand, isodecanoic acid, which imparts distinct solubility and reactivity properties compared to other cobalt(II) salts. This makes it particularly useful in applications where specific solubility and reactivity are required .
属性
CAS 编号 |
84195-99-3 |
|---|---|
分子式 |
C20H38CoO4 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)








![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)




